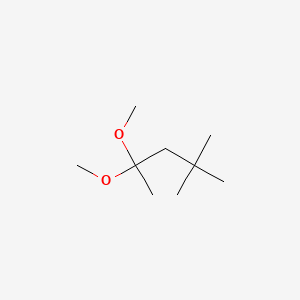
sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is a compound that has been studied for its potential use in a variety of scientific and medical applications. In
Wirkmechanismus
The exact mechanism of action of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is not yet fully understood. However, it is believed to act by inhibiting the formation of harmful compounds, such as reactive oxygen species and nitric oxide, which can cause tissue damage. Additionally, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, it has been shown to reduce the levels of certain inflammatory markers, such as tumor necrosis factor alpha and interleukin-6, in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The use of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate in laboratory experiments has a number of advantages and limitations. On the one hand, it is relatively easy to synthesize and has been shown to have a variety of biological effects. On the other hand, it can be difficult to obtain in large quantities and its effects can vary depending on the experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for the study of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate. These include further studies into its mechanism of action, its potential use in drug development, and its potential use in the development of materials for medical implants. Additionally, further research into its potential use in the treatment of various diseases, such as cancer and inflammatory conditions, is warranted. Finally, further studies into its potential toxicity and its effects on human health are needed.
Synthesemethoden
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate can be synthesized using a two-step process. The first step involves the condensation of 3-methyl-4-(4-nitrophenyl)-1H-pyrazol-5-ol with pyridine-2-carboxaldehyde in aqueous methanol to form the desired compound. The second step involves the addition of sodium hydroxide to the reaction mixture to form the sodium salt of the compound.
Wissenschaftliche Forschungsanwendungen
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate has been studied for its potential use in a variety of scientific and medical applications. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for use in drug development. Additionally, it has been studied for its potential use in the development of materials for use in medical implants, such as stents and artificial joints.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate involves the reaction of 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol with sodium hydroxide.", "Starting Materials": [ "3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol in a suitable solvent.", "Add sodium hydroxide to the solution and stir for a specific time period.", "Filter the resulting mixture and wash the solid with water.", "Dry the solid to obtain sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate." ] } | |
CAS-Nummer |
2551115-25-2 |
Molekularformel |
C15H11N4NaO3 |
Molekulargewicht |
318.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



